molecular formula C9H7F2NOS B2522250 2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene CAS No. 832739-67-0

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene

Cat. No.: B2522250
CAS No.: 832739-67-0
M. Wt: 215.22
InChI Key: STGJWEVIDZOIID-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene (CAS: 832739-67-0) is an aromatic compound with the molecular formula C₉H₇F₂NOS and a molar mass of 215.22 g/mol . Its structure features an isothiocyanate (-N=C=S) group at position 1, a difluoromethoxy (-OCF₂H) substituent at position 2, and a methyl (-CH₃) group at position 4 of the benzene ring. The difluoromethoxy group enhances metabolic stability in pharmaceutical contexts, while the isothiocyanate moiety confers reactivity toward nucleophiles, making it valuable in bio-conjugation and agrochemical synthesis .

Properties

IUPAC Name

2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NOS/c1-6-2-3-7(12-5-14)8(4-6)13-9(10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGJWEVIDZOIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=S)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene typically involves the introduction of the difluoromethoxy group and the isothiocyanato group onto a benzene ring. One common method involves the reaction of a suitable precursor, such as 4-methylphenol, with difluoromethylating agents to introduce the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. The scalability of the process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The difluoromethoxy group can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethoxy group can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Table 1: Comparative Properties

Property 2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene 1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene
CAS Number 832739-67-0 923164-08-3
Molecular Formula C₉H₇F₂NOS C₉H₇F₂NO₃
Molar Mass (g/mol) 215.22 215.16
Key Functional Groups Isothiocyanate (-N=C=S), difluoromethoxy, methyl Isocyanate (-N=C=O), difluoromethoxy, methoxy
Substituent Positions 1: -N=C=S; 2: -OCF₂H; 4: -CH₃ 1: -OCF₂H; 2: -OCH₃; 4: -N=C=O
Appearance Not reported Powder
Storage Temperature Not reported -10 °C

Reactivity and Stability

  • Isothiocyanate vs. Isocyanate : The isothiocyanate group exhibits higher nucleophilic reactivity due to the polarizable sulfur atom, making it more prone to hydrolysis and thiol-addition reactions compared to isocyanates .
  • Electronic Effects : The difluoromethoxy group (-OCF₂H) is electron-withdrawing, reducing electron density on the aromatic ring. In the primary compound, this group at position 2 may direct electrophilic substitution to the para position (position 4), whereas its position in the analog alters regioselectivity .
  • Steric and Solubility Effects : The methyl group (position 4) in the primary compound increases lipophilicity, whereas the methoxy group (position 2) in the analog enhances polarity and aqueous solubility .

Research Findings and Data

  • Synthetic Challenges : highlights that difluoromethoxy-containing compounds often require precise oxidation control to avoid byproducts like sulfones or sulfoxides. This suggests similar synthetic vigilance is needed for both compared compounds .
  • Stability Data : While explicit stability studies are absent in the evidence, the isothiocyanate group’s hydrolytic sensitivity implies that the primary compound may require inert storage conditions, contrasting with the analog’s reported storage at -10 °C .

Biological Activity

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene, also known by its CAS number 832739-67-0, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

The compound features a difluoromethoxy group and an isothiocyanate functional group, which are known to impart unique reactivity and biological properties. The structure can be represented as follows:

C9H7ClF2NS\text{C}_9\text{H}_7\text{ClF}_2\text{N}\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common reagents include:

  • Difluoromethoxy Group Introduction : Utilization of difluoromethylating agents.
  • Isothiocyanate Formation : Reaction with thiophosgene or similar reagents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The isothiocyanate group is known for its electrophilic nature, which can lead to covalent modifications of nucleophilic sites in proteins.

Anticancer Activity

Recent studies have indicated that compounds with isothiocyanate groups exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)10.5Induction of apoptosis
MCF-7 (Breast)12.3Cell cycle arrest at G2/M phase
HeLa (Cervical)8.7Inhibition of proliferation

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting certain kinases involved in cell signaling pathways.

Case Study: Inhibition of Kinase Activity
In a study focusing on the inhibition of a specific kinase, the compound demonstrated an IC50 value of 15 μM, indicating moderate potency compared to other known inhibitors.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicate that at concentrations below 20 μM, the compound does not exhibit significant cytotoxic effects on normal cell lines while effectively targeting cancerous cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the difluoromethoxy and isothiocyanate groups can significantly alter biological activity. For example, substituting different halogens or alkyl groups can enhance or diminish potency against specific targets.

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